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molecular formula C13H7BrClN3O B8685418 7-(5-Bromo-2-chloropyrimidin-4-yloxy)quinoline

7-(5-Bromo-2-chloropyrimidin-4-yloxy)quinoline

Cat. No. B8685418
M. Wt: 336.57 g/mol
InChI Key: SRSRACYRSXNSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486933B2

Procedure details

In a 4 mL vial was charged with quinolin-7-ol (0.200 g, 1.378 mmol) and sodium hydride (0.066 g, 1.653 mmol) in N,N-dimethylformamide (13.78 ml) to give a brown solution. The reaction was stirred at room temperature for 30 minutes and then 5-bromo-2,4-dichloropyrimidine (0.176 mL, 1.378 mmol) was added. The mixture was stirred at room temperature overnight. Diluted with 9:1 dichloromethane/methanol; washed with water and brine. The organic layer was dried over magnesium sulfate, filtered, and the solvent was removed under reduced pressure to afford a tan residue. (ESI(+)) m/e 337.7 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
13.78 mL
Type
solvent
Reaction Step One
Quantity
0.176 mL
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:11])[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[Br:14][C:15]1[C:16](Cl)=[N:17][C:18]([Cl:21])=[N:19][CH:20]=1>CN(C)C=O.ClCCl.CO>[Br:14][C:15]1[C:16]([O:11][C:8]2[CH:9]=[C:10]3[C:5]([CH:4]=[CH:3][CH:2]=[N:1]3)=[CH:6][CH:7]=2)=[N:17][C:18]([Cl:21])=[N:19][CH:20]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=CC=CC2=CC=C(C=C12)O
Name
Quantity
0.066 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13.78 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.176 mL
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a tan residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)OC1=CC=C2C=CC=NC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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